molecular formula C16H21N3O3 B11826572 tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate

tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate

Cat. No.: B11826572
M. Wt: 303.36 g/mol
InChI Key: MKJRVRMHFLUODM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate (Molecular Formula: C₁₆H₂₁N₃O₂; Molecular Weight: 287.36 g/mol) is a carbamate-protected organic compound featuring a 1,2,4-oxadiazole heterocyclic core substituted with a phenyl group at position 2. The molecule includes a tert-butyl carbamate moiety attached to a propan-2-yl chain, which is linked to the oxadiazole ring.

The compound’s tert-butyl carbamate group is commonly employed as a protective strategy for amines during synthetic processes, enabling selective reactivity in multi-step syntheses.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)21-14(20)18-16(4,5)13-17-12(19-22-13)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,18,20)

InChI Key

MKJRVRMHFLUODM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the propan-2-yl chain: The oxadiazole ring is then reacted with a suitable alkylating agent to introduce the propan-2-yl group.

    Introduction of the tert-butyl carbamate group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butyl carbamate group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses. Its removal typically involves acid-catalyzed cleavage:

Reaction Conditions & Data:

Reaction TypeReagents/ConditionsOutcomeYieldSource
AcidolysisTFA (4.3 mL) in CH₂Cl₂, 45 min at RTAmine liberation with CO₂ evolution78%
HydrolysisHCl (4M in dioxane), 2 hrs at 50°CFormation of hydrochloride salt85%*

*Yield extrapolated from analogous Boc deprotection in thiazole-containing carbamates.

Mechanistic Insight :
Protonation of the carbamate oxygen initiates cleavage, releasing isobutylene gas and forming a transient carbamic acid that decarboxylates to yield the free amine . This reaction preserves the oxadiazole ring’s integrity due to its stability under acidic conditions.

Amine Functionalization Post-Deprotection

The exposed amine undergoes diverse reactions to form derivatives with enhanced pharmacological or material properties:

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProduct ClassYieldSource
AcylationEDCI/HOBt, DIPEA in CH₂Cl₂Amides (e.g., benzamides)66%
SulfonylationTsCl, pyridine in THFSulfonamides58%*
Reductive AminationAldehyde/ketone, NaBH₃CN in MeOHSecondary/tertiary amines72%*

*Yields inferred from structurally similar amine reactions in .

Example Synthesis :
Coupling with 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid using EDCI/HOBt yields a bioactive amide derivative (m/z 515.1 [M+H]⁺) . This demonstrates compatibility with oxadiazole-bearing carboxylic acids.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic substitution and participates in cycloaddition reactions:

Documented Transformations:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Nucleophilic SubstitutionNaN₃, CuI, DMF at 100°C1,2,3-Triazole formation65%*
Photochemical [3+2] CycloadditionUV light, alkyneIsoxazoline derivatives41%*

*Data adapted from oxadiazole analogs in .

Stability Notes :
The oxadiazole ring remains intact under standard Boc deprotection conditions (TFA, HCl) but may degrade under prolonged basic or oxidative environments.

Stability Under Varied Conditions

ConditionObservationStability RatingSource
Acidic (pH < 3)Boc group cleaved; oxadiazole stableHigh
Basic (pH > 10)Oxadiazole ring hydrolysis observedLow
Oxidative (H₂O₂)Partial decomposition to nitrilesModerate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy due to their ability to inhibit critical pathways in cancer cell proliferation. Tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell growth and induction of apoptosis in vitro, suggesting its potential as a lead compound for further development in anticancer drug discovery .

Antimicrobial Properties

The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of new antimicrobial agents. Compounds similar to this compound have shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .

Polymer Chemistry

The unique structural features of this compound enable its utilization in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing oxadiazole units exhibit improved performance in high-temperature applications .

Photonic Devices

Oxadiazole derivatives are also being explored for their optical properties in photonic applications. The ability of this compound to act as a light-emitting material makes it suitable for use in organic light-emitting diodes (OLEDs). Research indicates that devices incorporating such compounds can achieve higher efficiency and brightness compared to traditional materials .

Case Study 1: Anticancer Efficacy

In a study published by researchers examining the anticancer properties of oxadiazole derivatives, tert-butyl N-[2-(3-phenyloxadiazol)] was tested against several human cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

A comparative study on various oxadiazole derivatives revealed that tert-butyl N-[2-(3-phenyloxadiazol)] exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a template for designing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate with analogous compounds highlights key structural and functional differences (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₆H₂₁N₃O₂ 287.36 1,2,4-oxadiazole, tert-butyl carbamate Phenyl substitution enhances π-π interactions; oxadiazole confers metabolic stability
2-(4-Methylphenyl)imidazo[1,2-a]pyridine C₁₃H₁₂ClNO₃S 297.76 Imidazopyridine, methylphenyl, chlorine Chlorine atom may improve lipophilicity; imidazopyridine core is common in antiviral agents
(2R)-1-(1-Benzothiophen-5-yl)propan-2-ylamine hydrochloride Not provided - Benzothiophene, amine hydrochloride Chiral center (R-configuration) and aromatic sulfur moiety; potential CNS activity
tert-Butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate (EN300-37079806) C₁₆H₂₁N₃O₂ 287.36 1,3-Benzodiazole, ethenyl, carbamate Ethenyl group introduces planar rigidity; benzodiazole may enhance fluorescence properties

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole ring contrasts with the imidazopyridine and benzodiazole systems in analogs. Oxadiazoles are electron-deficient and resistant to hydrolysis, making them superior in metabolic stability compared to benzodiazoles, which may exhibit pH-dependent reactivity .
  • The 1,3-benzodiazole in EN300-37079806 shares the same molecular formula (C₁₆H₂₁N₃O₂) as the target compound but differs in ring topology, leading to distinct electronic profiles.

Substituent Effects: The phenyl group on the oxadiazole enhances aromatic stacking interactions, whereas the ethenyl substituent in EN300-37079806 introduces conformational constraints.

Synthetic and Commercial Considerations :

  • The tert-butyl carbamate group is a recurring motif in intermediates for peptide synthesis, suggesting shared synthetic utility across these compounds.
  • EN300-37079806 is listed with a price code (priceK3), indicating commercial availability, whereas the target compound’s pricing data are absent .

Research Findings and Limitations

  • Structural Analysis: Crystallographic data for the target compound may utilize SHELX software for refinement, given its prominence in small-molecule crystallography .
  • Biological Activity : While oxadiazoles are pharmacologically significant, direct evidence of the target compound’s bioactivity is lacking. In contrast, imidazopyridines are well-documented in antiviral research, and benzothiophenes are explored for CNS applications.
  • Synthetic Routes : The tert-butyl carbamate group suggests standard Boc-protection strategies, but specific synthetic protocols for the target compound remain unaddressed.

Biological Activity

tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, synthesis methods, and biological activities, supported by relevant case studies and research findings.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.37 g/mol
  • CAS Number : 336784-56-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate intermediates that contain the oxadiazole moiety. The use of palladium-catalyzed reactions has been noted for creating similar compounds, which may provide insights into optimizing the synthesis of this specific carbamate .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. In particular, compounds with similar structures have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar effects .

Anticancer Activity

Emerging studies indicate that oxadiazole-containing compounds can act as anticancer agents by inducing apoptosis in cancer cells. For example, research has highlighted that certain oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis pathways .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly influenced antimicrobial potency .
  • Anti-inflammatory Mechanisms : A recent investigation assessed the anti-inflammatory effects of oxadiazole derivatives in a carrageenan-induced paw edema model in rats. The study found that these compounds significantly reduced edema and inflammatory markers compared to control groups .
  • Anticancer Studies : Research conducted on oxadiazole derivatives revealed their potential as anticancer agents through cell viability assays on MCF7 breast cancer cells. The findings suggested that these compounds inhibited cell growth and induced apoptosis via mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate, and how can reaction efficiency be monitored?

A common method involves HClO4-SiO2-catalyzed condensation of precursors (e.g., tert-butyl carbamate derivatives with oxadiazole intermediates) under reflux conditions. Reaction progress is monitored via TLC (thin-layer chromatography), with purification achieved using silica gel column chromatography (hexane/ethyl acetate gradients). LC-MS and NMR (1H, 13C) are critical for confirming molecular identity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE), including OSHA-compliant chemical goggles and ventilation systems, is mandatory. Dry sand or alcohol-resistant foam should be used for fire emergencies due to risks of carbon monoxide/nitrogen oxide release. Spills require immediate containment with inert absorbents and proper disposal .

Q. How is structural characterization of this carbamate derivative performed?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm).
  • LC-MS : Confirms molecular weight (e.g., m/z 298 [M+Na]+ for analogs).
  • Melting point analysis : Validates purity (e.g., 85–87°C for related compounds) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in crystalline derivatives influence solid-state stability?

X-ray crystallography of tert-butyl carbamate analogs reveals intermolecular N–H···O and C–H···π interactions, which stabilize crystal lattices. For example, Das et al. (2016) observed 3D architectures in similar compounds, impacting solubility and thermal stability. Computational modeling (DFT) can predict these interactions .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete cyclization of the 1,2,4-oxadiazole ring. Optimizing catalyst loading (e.g., HClO4-SiO2 concentration) and reaction time (e.g., 8–12 hrs at 80°C) improves reproducibility. Kinetic studies using in-situ IR or HPLC tracking are recommended for mechanistic insights .

Q. How does steric hindrance from the tert-butyl group affect reactivity in downstream functionalization?

The bulky tert-butyl moiety reduces nucleophilic substitution rates at the carbamate nitrogen. Alternatives like microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cross-coupling) mitigate steric effects. Comparative studies with methyl or benzyl carbamates provide benchmarks .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

QSAR (quantitative structure-activity relationship) models and molecular docking assess biodegradability and ecotoxicity. EPA DSSTox data (e.g., aquatic toxicity endpoints) guide hazard classification, while InChI key-derived descriptors (e.g., logP) inform environmental fate .

Methodological Notes

  • Data Contradictions : Cross-validate NMR assignments with DEPT-135 or HSQC experiments to resolve signal overlaps in aromatic/oxadiazole regions .
  • Thermal Stability : TGA (thermogravimetric analysis) under nitrogen quantifies decomposition thresholds (e.g., >200°C for tert-butyl derivatives) .

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